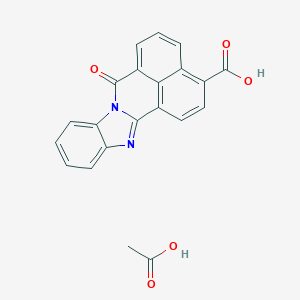

STO-609 acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRSTFUVBWNELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

STO-609 Acetate: A Technical Guide to a Selective CaMKK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

STO-609 acetate is a potent, cell-permeable small molecule inhibitor widely utilized in biomedical research to investigate cellular signaling pathways regulated by Calcium/calmodulin-dependent protein kinase kinase (CaMKK). This technical guide provides an in-depth overview of this compound, its target profile, mechanism of action, and experimental applications. Detailed protocols, quantitative data, and pathway visualizations are presented to facilitate its effective use in a research setting.

Core Target and Mechanism of Action

The primary molecular target of STO-609 is the Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) family, with a more potent inhibitory effect on the β isoform compared to the α isoform.[1][2][3][4][5][6][7] CaMKKs are crucial upstream activators in a signaling cascade that responds to changes in intracellular calcium levels.[6][8] STO-609 exerts its inhibitory effect by competing with ATP for the binding site on the kinase domain of CaMKK.[3][4][6] This competitive inhibition prevents the autophosphorylation of CaMKK and the subsequent phosphorylation and activation of its downstream targets.[2][4][5]

Quantitative Inhibitory Profile

The inhibitory potency of STO-609 has been characterized against its primary targets and a panel of other kinases. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency against Primary Targets (CaMKKs)

| Target | Parameter | Value | Species | Notes |

| CaM-KKα | Ki | 80 ng/mL (~214 nM) | Recombinant | [1][2][4][5][6][7] |

| CaM-KKβ | Ki | 15 ng/mL (~40 nM) | Recombinant | [1][2][4][5][6][7] |

| CaM-KKα | IC50 | 380 nM | In vitro kinase assay | [9] |

| CaM-KKβ | IC50 | ~70-80 nM | In vitro kinase assay | [8] |

| AMPKK | IC50 | ~0.02 µg/mL (~53 nM) | HeLa cell lysates | [1][4][5] |

Table 2: Selectivity Profile against Other Kinases

While STO-609 is highly selective for CaMKKs, it can inhibit other kinases, particularly at higher concentrations.[1][3][10] A KINOMEscan profiling study at a concentration of 1 µM revealed several off-target kinases.

| Off-Target Kinase | Percent of Control (PoC) at 1 µM |

| CDKL2 | <10 |

| GRK3 | <10 |

| STK36 | <10 |

| CSNK2A2 | <10 |

| YSK4 | <10 |

| DAPK2 | <10 |

| PIM2 | <20 |

| PIM3 | <20 |

| CaMKK2 (for reference) | <10 |

Data adapted from a KINOMEscan panel. A lower "Percent of Control" indicates stronger inhibition.[1]

It is crucial to consider these off-target effects when interpreting experimental results, especially when using STO-609 at concentrations significantly higher than its Ki for CaMKKs.

Signaling Pathways

STO-609 inhibits the CaMKK-mediated signaling cascade, which plays a pivotal role in various cellular processes, including cell growth, metabolism, and neuronal function.[11] The primary downstream targets of CaMKK are CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[8][11]

Caption: STO-609 inhibits CaMKK, blocking downstream signaling to CaMKI/IV and AMPK.

Experimental Protocols

The following are representative protocols for the use of STO-609 in various experimental settings.

In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of STO-609 on recombinant CaMKK.

Materials:

-

Recombinant CaMKK (α or β)

-

GST-CaM-KI-(1-293)-K49E (inactive substrate)

-

STO-609 stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM Mg(OAc)₂, 1 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.5%)

Procedure:

-

Prepare serial dilutions of STO-609 in the kinase assay buffer.

-

In a microcentrifuge tube, combine the recombinant CaMKK, the inactive substrate (GST-CaM-KI), and the desired concentration of STO-609 or vehicle (DMSO).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each STO-609 concentration and determine the IC50 value.

Cell-Based Assay for CaM-KIV Activation in HeLa Cells

This protocol describes how to assess the effect of STO-609 on Ca²⁺-induced CaM-KIV activation in a cellular context.[11]

Materials:

-

HeLa cells

-

Expression plasmid for HA-tagged CaM-KIV

-

Transfection reagent (e.g., Lipofectamine)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

-

Serum-free DMEM

-

STO-609 stock solution (in DMSO)

-

Ionomycin

-

Cell lysis buffer

-

Anti-HA antibody

-

Protein G-Sepharose beads

-

Kinase assay buffer with syntide-2 as a substrate

Procedure:

-

Culture HeLa cells in DMEM with 10% FBS.

-

Transfect the cells with the HA-CaM-KIV expression plasmid.

-

After 20 hours, switch to serum-free DMEM and incubate for an additional 6 hours.

-

Pre-treat the cells with various concentrations of STO-609 (or DMSO as a vehicle control) for 6 hours.

-

Stimulate the cells with 1 µM ionomycin for 5 minutes to induce Ca²⁺ influx.

-

Lyse the cells and immunoprecipitate HA-CaM-KIV using an anti-HA antibody and Protein G-Sepharose beads.

-

Perform an in vitro kinase assay on the immunoprecipitated HA-CaM-KIV using syntide-2 as a substrate to measure its activity.

-

Analyze the results to determine the dose-dependent inhibition of CaM-KIV activation by STO-609.

In Vivo Administration in Mice

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of STO-609 in mice.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO in PBS or 0.5% HPMC/0.2% Polysorbate 80)

-

Syringes and needles for i.p. injection

Procedure:

-

Prepare the STO-609 solution in the chosen vehicle at the desired concentration. For example, dissolve STO-609 in DMSO first and then dilute with PBS.[10]

-

Administer STO-609 to mice via intraperitoneal injection. A common dosage is in the range of 10-30 µmol/kg body weight.[12][13]

-

Monitor the mice for any adverse effects.

-

Collect tissues or blood samples at specified time points for pharmacokinetic analysis or to assess the biological effects of STO-609.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of STO-609 on a specific cellular process.

References

- 1. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 4. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Calcium/Calmodulin Dependent Protein Kinase Kinase 2 Regulates the Expansion of Tumor-Induced Myeloid-Derived Suppressor Cells [frontiersin.org]

- 7. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Probe STO609 | Chemical Probes Portal [chemicalprobes.org]

- 10. mdpi.com [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. selleck.co.jp [selleck.co.jp]

STO-609 Acetate: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

STO-609 is a widely utilized chemical probe known as a selective, cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] By competitively binding to the ATP site of CaMKKα and CaMKKβ, STO-609 serves as a critical tool for elucidating the physiological and pathological roles of the CaMKK signaling cascade.[2] This document provides an in-depth guide to the downstream signaling pathways modulated by STO-609, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms. While its primary targets are CaMKK isoforms, research has revealed that STO-609 also impacts other significant pathways, including Akt/ERK signaling, in a manner that can be independent of its canonical targets.[3]

Core Mechanism of Action: Inhibition of CaMKK

STO-609 is a potent inhibitor of both CaMKKα and CaMKKβ isoforms, and also suppresses their autophosphorylation.[2][4] It demonstrates high selectivity for CaMKKs over their direct downstream kinases, CaMKI and CaMKIV, and has a significantly lower potency for CaMKII.[1][2] Kinetic analyses have confirmed that STO-609 acts as a competitive inhibitor of ATP.[2]

The CaMKK/CaMK Signaling Cascade

The primary and most well-characterized downstream effect of STO-609 is the disruption of the CaMKK/CaMK signaling cascade. In response to an influx of intracellular calcium (Ca²⁺), Calmodulin (CaM) is activated and subsequently binds to and activates CaMKKs. These kinases then phosphorylate and activate their downstream targets, CaMKI and CaMKIV. STO-609 blocks this cascade at the level of CaMKK, thereby preventing the activation of CaMKI and CaMKIV. This has been demonstrated in transfected HeLa cells, where STO-609 suppresses the Ca²⁺-induced activation of CaM-KIV in a dose-dependent manner.[1][4]

Key Downstream Pathways Modulated by STO-609

The CaMKKβ-AMPK Energy Sensing Pathway

One of the most critical downstream targets of CaMKKβ is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] CaMKKβ is an upstream kinase that can phosphorylate and activate AMPK in response to increases in intracellular Ca²⁺, independent of changes in the AMP:ATP ratio.[5][6] By inhibiting CaMKKβ, STO-609 effectively blocks this Ca²⁺-mediated activation of AMPK.[6][7] This inhibition has been observed in various cell types and contexts, including skeletal muscle during contraction and in neurons.[6][7]

Autophagy Regulation via the CaMKKβ/AMPK/mTOR Axis

Autophagy is a cellular degradation process regulated by nutrient and energy status. The CaMKKβ/AMPK pathway plays a significant role in this process. When activated, AMPK can initiate autophagy by phosphorylating and activating ULK1.[8] Furthermore, AMPK activation leads to the inhibition of the mTORC1 complex, a major negative regulator of autophagy.[9] STO-609 has been shown to inhibit autophagy by blocking the CaMKKβ/AMPK signaling pathway.[8][9] For instance, in glutamate-challenged SH-SY5Y cells, STO-609 enhanced the protective effects of an experimental peptide by further decreasing the expression of autophagy markers like LC3-II and Beclin-1.[9]

CaMKK/AMPK-Independent Inhibition of Akt/ERK Pathways in Cancer

Intriguingly, research in human gastric adenocarcinoma cells has demonstrated that STO-609 can inhibit cancer cell proliferation and invasion through mechanisms independent of both CaMKKβ and AMPK.[3] In these cells, STO-609 was found to suppress the phosphorylation of both Akt (at Ser473 and Thr308) and ERK1/2.[3] This indicates that STO-609 may have off-target effects or engage alternative pathways to exert its anti-cancer effects, making it a compound of interest for oncological research beyond its role as a CaMKK inhibitor.[3][10]

Aryl Hydrocarbon Receptor (AhR) Activation

STO-609 has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[11] This interaction can lead to confounding effects in some experimental contexts. For example, in MCF-7 cells, STO-609 was shown to induce the expression of Cytochrome P450 1A1 (CYP1A1) at both the mRNA and protein levels, an effect mediated through AhR activation.[11] This off-target activity should be considered when interpreting data from studies using STO-609.

Quantitative Data Presentation

The inhibitory potency of STO-609 has been characterized in various assays. The data below is compiled from multiple sources to provide a comprehensive overview.

| Target | Parameter | Value | Assay/Cell Type | Reference(s) |

| CaMKKα (KKα) | Kᵢ | 80 ng/mL (~0.21 µM) | Recombinant enzyme | [1][2] |

| CaMKKβ (KKβ) | Kᵢ | 15 ng/mL (~40 nM) | Recombinant enzyme | [1][2] |

| AMPKK | IC₅₀ | ~0.02 µg/mL | HeLa cell lysates | [1][12] |

| CaMKII | IC₅₀ | ~10 µg/mL | Kinase assay | [1][2] |

| CYP1A1 Induction | EC₅₀ | 3.4 µM | MCF-7 cells (EROD activity) | [11] |

| AhR Agonism | EC₅₀ | 43 nM | Agonist assay | |

| Endogenous CaMKK | Conc. | 1 µg/mL | SH-SY5Y cells (~80% inhibition) | [2][12] |

| Cancer Prolif. | Conc. | 10 µM | SNU-1 gastric cancer cells | [3] |

Experimental Protocols

The following are generalized methodologies for key experiments frequently cited in STO-609 research.

Cell Culture and Treatment

-

Cell Lines: HeLa, SH-SY5Y neuroblastoma, SNU-1 gastric adenocarcinoma, and various other lines are commonly used.[2][3][4]

-

Culture Media: Cells are typically maintained in appropriate media such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).[4]

-

STO-609 Treatment: STO-609 is dissolved in a vehicle like DMSO. Cells are pre-incubated with the desired concentration of STO-609 (e.g., 1-25 µM) for a specified time (e.g., 1-6 hours) before stimulation or analysis.[5][13]

Kinase Activity Assay (General Protocol)

This protocol is based on methods used to assess CaMKIV activity.[4]

-

Immunoprecipitation:

-

Lyse treated cells in a suitable lysis buffer.

-

Centrifuge the lysate at 15,000 x g for 15 minutes to pellet debris.

-

Pre-clear the supernatant with Protein G-Sepharose beads.

-

Incubate the pre-cleared lysate with an antibody specific to the kinase of interest (e.g., anti-HA for HA-tagged CaMKIV) for 3 hours at 4°C.

-

Add Protein G-Sepharose beads and incubate overnight to capture the antibody-kinase complex.

-

-

Kinase Reaction:

-

Wash the immunoprecipitated resin three times with lysis buffer and once with kinase buffer.

-

Resuspend the beads in kinase buffer containing a suitable substrate (e.g., syntide-2) and [γ-³²P]ATP.

-

Incubate at 30°C for the desired reaction time.

-

Stop the reaction and spot the supernatant onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated ³²P.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Western Blotting for Signaling Pathway Analysis

-

Sample Preparation: After treatment with STO-609 and/or other stimuli, wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Conclusion

STO-609 acetate is an indispensable tool for investigating Ca²⁺-mediated signaling. Its primary action is the potent and selective inhibition of CaMKKα and CaMKKβ, which directly impacts downstream targets like CaMKI, CaMKIV, and the crucial energy sensor AMPK. This inhibitory action has far-reaching consequences, affecting metabolic regulation, autophagy, and neuronal signaling. However, researchers must remain cognizant of its CaMKK/AMPK-independent effects, such as the inhibition of Akt/ERK pathways in cancer cells and the activation of the Aryl Hydrocarbon Receptor. A thorough understanding of these multifaceted signaling pathways is essential for the accurate design and interpretation of experiments utilizing this important chemical probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The CAMKK2-AMPK Kinase Pathway Mediates the Synaptotoxic Effects of Aβ Oligomers through Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of CAMKK2 impairs autophagy and castration-resistant prostate cancer via suppression of AMPK-ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of autophagy by CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR pathway contributes to ischemic postconditioning-induced neuroprotection against cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. AMP-activated protein kinase regulates IL-10-mediated antiinflammatory signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of STO-609 Acetate on AMPK Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of STO-609 acetate on the activation of AMP-activated protein kinase (AMPK). STO-609 is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), a key upstream kinase of AMPK. This document summarizes the quantitative data on its inhibitory activity, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a cell-permeable compound that acts as a competitive inhibitor of ATP at the active site of CaMKK.[1] By inhibiting CaMKK, STO-609 effectively prevents the phosphorylation and subsequent activation of AMPK at its α-subunit threonine 172 residue, particularly in response to stimuli that increase intracellular calcium levels.[2] The primary targets of STO-609 are the α and β isoforms of CaMKK.[1][3]

Quantitative Data Summary

The inhibitory potency of STO-609 against CaMKK isoforms and its selectivity over other kinases have been quantified in various studies. The following tables summarize these key quantitative metrics.

| Target Enzyme | Inhibition Constant (Ki) | Reference(s) |

| CaMKKα | 80 ng/mL (~0.25 µM) | [3][4] |

| CaMKKβ | 15 ng/mL (~47 nM) | [3][4] |

Table 1: Inhibitory Potency (Ki) of STO-609 against CaMKK Isoforms. This table presents the Ki values of STO-609 for the recombinant α and β isoforms of CaMKK, demonstrating its higher potency for CaMKKβ.

| Parameter | Value | Cell Line/System | Reference(s) |

| IC50 (AMPKK activity) | ~0.02 µg/mL | HeLa cell lysates | [4] |

| IC50 (CaM-KII) | ~10 µg/mL | Cell-free assay | [1][5] |

| Endogenous CaMKK Activity Inhibition | ~80% at 1 µg/mL | SH-SY5Y neuroblastoma cells | [1][5] |

| p-AMPK Inhibition (vs. SGC-CAMKK2-1) | IC50 = 10.7 µM | C4-2 prostate cancer cells | [6] |

Table 2: IC50 and Cellular Inhibition Data for STO-609. This table provides a summary of the half-maximal inhibitory concentrations (IC50) and observed inhibition in cellular contexts, highlighting its selectivity for CaMKK over downstream kinases like CaM-KII.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental procedure, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The CAMKK2-AMPK Kinase Pathway Mediates the Synaptotoxic Effects of Aβ Oligomers through Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

The Cell Permeability of STO-609 Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Understanding Cell Permeability

The ability of a molecule to pass through the lipid bilayer of a cell membrane is a critical determinant of its biological activity. For a drug or chemical probe like STO-609 acetate to be effective, it must reach its intracellular target at a sufficient concentration. Cell permeability is influenced by a variety of physicochemical properties, including molecular size, lipophilicity, and the presence of specific transporters. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are standard methods used to predict the passive and active transport of compounds across biological membranes.

Quantitative Data on this compound Permeability

A thorough review of the scientific literature did not yield specific quantitative data for the apparent permeability coefficient (Papp) of this compound from standardized assays like PAMPA or Caco-2. While the compound is consistently described as "cell-permeable," the exact rate and extent of its passage across the cell membrane have not been publicly quantified.[1][2][3][4] One study noted that the physicochemical properties of STO-609 suggest it is unlikely to cross the blood-brain barrier, indicating that its permeability may be limited in certain contexts.[5]

The following table is provided as a template for how such data would be presented if it were available.

| Assay Type | Model | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Reference |

| PAMPA | GIT Barrier | Data not available | Data not available | N/A |

| Caco-2 | Apical to Basolateral (A→B) | Data not available | Data not available | N/A |

| Caco-2 | Basolateral to Apical (B→A) | Data not available | Data not available | N/A |

| Caco-2 | Efflux Ratio (B→A / A→B) | Data not available | Data not available | N/A |

Experimental Protocols for Assessing Cell Permeability

The following are detailed, representative protocols for the PAMPA and Caco-2 assays, which are suitable for determining the cell permeability of small molecules like this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to predict gastrointestinal tract absorption.[6]

Materials:

-

96-well filter plates (Donor plate)

-

96-well acceptor plates

-

Lecithin in dodecane solution (e.g., 1% w/v)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (this compound) stock solution in DMSO

-

UV/Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

-

Prepare the Artificial Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow the solution to impregnate the membrane for at least 5 minutes.

-

Prepare Solutions:

-

Acceptor Solution: Add 300 µL of PBS to each well of the acceptor plate.

-

Donor Solution: Prepare the test compound solution in PBS (e.g., at a final concentration of 10-500 µM, with the final DMSO concentration not exceeding 1-5%). Add 150 µL of the donor solution to each well of the donor plate.

-

-

Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane in the donor plate is in contact with the buffer in the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.

-

Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method like UV/Vis spectroscopy or LC-MS/MS. Also, measure the concentration of the compound at the theoretical equilibrium concentration.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA]t / [C]equilibrium)

Where:

-

VD is the volume of the donor well

-

VA is the volume of the acceptor well

-

A is the area of the membrane

-

t is the incubation time

-

[CA]t is the concentration of the compound in the acceptor well at time t

-

[C]equilibrium is the theoretical equilibrium concentration

-

Caco-2 Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport of a compound.[7][8]

Materials:

-

Caco-2 cells

-

24-well Transwell plates with permeable supports

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

-

Test compound (this compound) stock solution in DMSO

-

Lucifer yellow for monolayer integrity testing

-

LC-MS/MS for analysis

Procedure:

-

Cell Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

-

Permeability Assay (Apical to Basolateral - A→B):

-

Wash the cell monolayer with pre-warmed transport buffer.

-

Add fresh transport buffer to the basolateral (bottom) chamber.

-

Add the test compound solution (in transport buffer, final DMSO concentration <1%) to the apical (top) chamber.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At specified time points, take samples from the basolateral chamber and replace with fresh transport buffer.

-

-

Permeability Assay (Basolateral to Apical - B→A):

-

Follow the same procedure as for A→B, but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to determine if the compound is a substrate for efflux transporters.

-

-

Sample Analysis: Determine the concentration of the test compound in the collected samples using LC-MS/MS.

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both A→B and B→A directions using the formula:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber

-

A is the surface area of the membrane

-

C0 is the initial concentration of the compound in the donor chamber

-

-

The efflux ratio is calculated as: Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[8]

-

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by inhibiting CaMKK, a key upstream kinase in several important signaling pathways. Understanding these pathways is crucial for interpreting the results of experiments using this inhibitor.

CaMKK Signaling Cascade

Caption: this compound inhibits the CaMKK signaling cascade.

Experimental Workflow for Assessing this compound Permeability

Caption: Workflow for determining the cell permeability of this compound.

Conclusion

This compound is a valuable tool for studying CaMKK-mediated signaling pathways due to its established cell-permeable nature. While specific quantitative permeability data remains to be published, the experimental protocols outlined in this guide provide a robust framework for its determination. A thorough understanding of both the permeability characteristics and the intricate signaling networks affected by this compound is essential for the accurate design and interpretation of experiments in cell biology and drug discovery. The provided diagrams offer a visual representation of these complex relationships to aid researchers in their investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Caco-2 Permeability | Evotec [evotec.com]

STO-609 Acetate: An In-depth Technical Guide to its ATP-Competitive Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STO-609 acetate, a potent and selective inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). It details the compound's mechanism of action as an ATP-competitive inhibitor, presents its inhibitory activity in a clear, quantitative format, and offers detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in kinase research and drug discovery.

Core Mechanism: ATP-Competitive Inhibition of CaMKK

This compound exerts its inhibitory effect by directly competing with adenosine triphosphate (ATP) for the binding site on CaMKK.[1][2][3][4] This mode of action is crucial for its function, as it prevents the transfer of a phosphate group from ATP to downstream substrates, thereby blocking the kinase's catalytic activity. The selectivity of this compound for CaMKK over other kinases makes it a valuable tool for elucidating the specific roles of the CaMKK signaling pathway in various cellular processes.

Quantitative Inhibitory Profile

The inhibitory potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data, providing a clear comparison of its activity against different kinases.

| Target Kinase | Inhibition Constant (Ki) | IC50 | Notes |

| CaMKKα | 80 ng/mL (~0.21 µM)[1][5][6] | Also inhibits autophosphorylation.[3][5] | |

| CaMKKβ | 15 ng/mL (~40 nM)[1][5][6] | Higher potency for the β isoform.[3][5] | |

| AMPKK (in HeLa cell lysates) | ~0.02 µg/mL | Demonstrates activity against AMP-activated protein kinase kinase.[2] | |

| CaMKII | ~10 µg/mL[3] | Significantly lower potency compared to CaMKKs, indicating selectivity.[3] | |

| Other Kinases (CaMK1, CaMK4, MLCK, PKC, PKA, p42 MAPK) | >80-fold selectivity over these kinases[1] |

Note: The exact IC50 and Ki values can vary depending on the experimental conditions, particularly the ATP concentration used in the assay, due to the ATP-competitive nature of the inhibitor.[7]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical CaMKK signaling pathway and the point of intervention for this compound.

Caption: this compound competitively inhibits ATP binding to CaMKK.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the ATP-competitive inhibition of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a classic method to determine the inhibitory activity of this compound by measuring the incorporation of radioactive phosphate into a substrate.

1. Reagents and Materials:

-

Recombinant human CaMKK (α or β isoform)

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 1 mM CaCl₂, 2 µM Calmodulin

-

Substrate: Syntide-2 (40 µM) or other suitable CaMKK substrate

-

ATP Solution: 50 µM [γ-³²P]ATP (specific activity ~4500 cpm/pmol)

-

This compound stock solution (in DMSO)

-

Phosphocellulose filter paper

-

Wash Buffer: 0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should be kept constant (e.g., 4%).

-

In a microcentrifuge tube, combine the kinase buffer, recombinant CaMKK, and the desired concentration of this compound or DMSO vehicle control.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding the substrate and the [γ-³²P]ATP solution. The final reaction volume is typically 25 µL.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 5-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

ATP-Competition Assay Workflow

The following diagram outlines a generalized workflow to confirm the ATP-competitive inhibition mechanism of this compound. This involves performing the kinase inhibition assay at varying concentrations of both the inhibitor and ATP.

Caption: Workflow to determine the ATP-competitive nature of an inhibitor.

LanthaScreen™ Eu Kinase Binding Assay (for CAMKK2)

This protocol describes a fluorescence resonance energy transfer (FRET)-based binding assay to measure the affinity of this compound for CaMKK2.

1. Reagents and Materials:

-

CaMKK2 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

LanthaScreen™ Kinase Tracer 236 (or other appropriate tracer)

-

Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

384-well plate

-

Plate reader capable of time-resolved FRET measurements

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a 3X solution of the CaMKK2 enzyme and Eu-anti-Tag Antibody in Kinase Buffer A.

-

Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.

-

Add the this compound dilutions or DMSO vehicle control to the wells of the 384-well plate.

-

Add the 3X enzyme/antibody solution to the wells.

-

Add the 3X tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for at least 60 minutes, protected from light.

-

Read the plate on a FRET-capable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and plot it against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a well-characterized, selective, and cell-permeable ATP-competitive inhibitor of CaMKK. Its demonstrated potency and selectivity make it an indispensable tool for investigating the physiological and pathological roles of the CaMKK signaling cascade. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore the inhibitory properties of this compound and to utilize it effectively in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

STO-609 Acetate: An In-Depth Technical Guide for Calcium Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STO-609 acetate, a widely used selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK), for studying calcium signaling pathways. This document details its mechanism of action, key quantitative data, experimental protocols, and potential off-target effects, serving as a vital resource for researchers in academia and industry.

Introduction to this compound

This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of both CaMKKα and CaMKKβ isoforms.[1][2] By competing with ATP for the binding site on the kinase, STO-609 effectively blocks the downstream signaling cascade initiated by these crucial enzymes.[3] This inhibitory action makes STO-609 an invaluable tool for dissecting the physiological and pathological roles of the CaMKK pathway in various cellular processes, including neuronal function, metabolism, and cell growth.[4]

Mechanism of Action and Signaling Pathway

STO-609 exerts its inhibitory effect by targeting the ATP-binding pocket of CaMKKα and CaMKKβ, thereby preventing the phosphorylation and activation of its downstream substrates.[3] The primary downstream targets of CaMKK are Ca²⁺/calmodulin-dependent protein kinase I (CaMKI) and Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV). Additionally, CaMKK is a key upstream kinase for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5]

Below is a diagram illustrating the CaMKK signaling pathway and the point of inhibition by STO-609.

Quantitative Data

The efficacy and selectivity of STO-609 have been characterized through various in vitro and in situ experiments. The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency of STO-609

| Target | Parameter | Value | Reference |

| Recombinant CaMKKα | Kᵢ | 80 ng/mL | [1][3] |

| Recombinant CaMKKβ | Kᵢ | 15 ng/mL | [1][3] |

| CaMKKα | IC₅₀ | 120 ng/mL | [6] |

| CaMKKβ | IC₅₀ | 40 ng/mL | [6] |

| AMPKK activity in HeLa cell lysates | IC₅₀ | ~0.02 µg/mL | [5] |

Table 2: Selectivity and Off-Target Effects

| Kinase | Parameter | Value | Note | Reference |

| CaMKI / CaMKIV | - | No significant effect | Highly selective over downstream kinases. | [3] |

| CaMKII | IC₅₀ | ~10 µg/mL | [3] | |

| PIM3 | - | More effective inhibitor than for CaMKK2 at 1 µM | [7] | |

| ERK8 | - | Collateral target | [7] | |

| Other inhibited kinases (at 1 µM) | - | CDKL2, GRK3, STK36, CSNK2A2, YSK4, DAPK2 | Potent inhibition observed. | [7] |

Table 3: Cellular and In Vivo Efficacy

| Cell Line/Model | Concentration | Effect | Reference |

| SH-SY5Y neuroblastoma cells | 1 µg/mL | ~80% inhibition of endogenous CaMKK activity | [3] |

| OVCAR8 ovarian cancer spheroids | 10 µM | Potent blockade of autophagic flux | [8] |

| Mouse model of NAFLD | 30 µM/kg (i.p. daily for 4 weeks) | Attenuated hallmarks of NAFLD | [4] |

| C4-2 prostate cancer cells | IC₅₀ = 10.7 µM | Decrease in p-AMPK levels | [9] |

Experimental Protocols

Preparation of STO-609 Stock and Working Solutions

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

Protocol:

-

Prepare a stock solution of STO-609 by dissolving the solid in DMSO. A common stock concentration is 10 mM.[1] For example, to prepare a 10 mM stock solution of this compound (MW: 374.35 g/mol ), dissolve 3.74 mg in 1 mL of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.[10]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.[6]

-

For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]

Western Blotting for AMPK Phosphorylation

This protocol describes the assessment of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]

- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 4. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

STO-609 acetate in cancer cell proliferation

An In-depth Technical Guide on STO-609 Acetate in Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic small molecule recognized primarily as a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It functions as an ATP-competitive inhibitor, targeting the two known isoforms of CaMKK, CaMKKα (CAMKK1) and CaMKKβ (CAMKK2).[3] Due to the aberrant expression and activity of CaMKK2 in various malignancies—including prostate, breast, ovarian, gastric, and hepatic cancers—STO-609 has become a valuable pharmacological tool for investigating the role of the CaMKK signaling axis in cancer cell proliferation, survival, and metastasis.[4][5][6][7] This guide provides a comprehensive overview of STO-609's mechanism of action, its effects on cancer cells, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

STO-609 exerts its biological effects by inhibiting the catalytic activity of CaMKKα and CaMKKβ.[3] It demonstrates higher potency against the CaMKKβ isoform.[1][2][3] The primary consequence of CaMKK inhibition is the suppressed activation of its downstream substrates, most notably AMP-activated protein kinase (AMPK) and CaM-kinases I and IV (CaMKI/IV).[5] However, research indicates that STO-609 can also elicit anti-proliferative effects through mechanisms independent of the canonical CaMKK/AMPK pathway, highlighting its complex role in cellular signaling.[4][8]

Quantitative Inhibition Data

The inhibitory potency of STO-609 has been characterized in various enzymatic and cellular assays. The data below summarizes its key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Target Enzyme | Inhibitory Constant (Ki) / IC50 | Assay Type | Reference |

| Recombinant CaM-KKα | 80 ng/mL (~0.25 µM) | Enzymatic Assay | [1][2][3][9] |

| Recombinant CaM-KKβ | 15 ng/mL (~47 nM) | Enzymatic Assay | [1][2][3][9] |

| AMPKK (in HeLa cell lysates) | ~20 ng/mL | Cell Lysate Assay | [1][2] |

| p-AMPK (in C4-2 Prostate Cancer Cells) | 10.7 µM | Cellular Assay | [10] |

| p-AMPK (in MDA-MB-231 Breast Cancer Cells) | >10 µM | Cellular Assay | [10] |

Signaling Pathways Modulated by STO-609

STO-609's impact on cancer cell proliferation is mediated through the disruption of key signaling cascades. The primary target is the CaMKK2 pathway, but off-target or independent effects have also been observed.

Canonical CaMKK2 Signaling Pathway

The established pathway involves the activation of CaMKK2 by intracellular Ca2+/Calmodulin, which then phosphorylates and activates downstream kinases like AMPK and CaMKIV. These kinases regulate cellular metabolism, growth, and survival. Inhibition by STO-609 blocks these downstream effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]

- 10. mdpi.com [mdpi.com]

STO-609 Acetate and Autophagy Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STO-609 acetate and its role in the modulation of autophagy. STO-609 is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), particularly CaMKKβ.[1][2] Its ability to interfere with key signaling pathways makes it a valuable tool for studying cellular processes, including autophagy, and a potential, though complex, modulator of disease states. This document details the mechanism of action of STO-609, its effects on autophagy-related signaling, quantitative data from various studies, and relevant experimental protocols.

Mechanism of Action: Inhibition of the CaMKKβ-AMPK-mTOR Pathway

This compound primarily functions by inhibiting the activity of CaMKKβ, an upstream kinase of AMP-activated protein kinase (AMPK).[3][4] In response to an increase in intracellular calcium levels, CaMKKβ phosphorylates and activates AMPK.[5] Activated AMPK, a central regulator of cellular energy homeostasis, in turn modulates the activity of the mammalian target of rapamycin (mTOR), a key inhibitor of autophagy.[6][7]

By inhibiting CaMKKβ, STO-609 prevents the activation of AMPK, leading to the sustained activity of mTOR.[3][6] mTOR, when active, phosphorylates and inactivates the ULK1 complex, which is essential for the initiation of autophagy.[8][9] Consequently, treatment with STO-609 typically leads to the suppression of autophagy.[6][10] This mechanism has been observed in various cell types, including neuroblastoma cells and prostate cancer cells.[6][8]

However, the role of STO-609 in autophagy can be context-dependent. While it generally inhibits autophagy through the CaMKKβ/AMPK/mTOR pathway, some studies have noted that the ultimate effect on cell fate, particularly in cancer, can be complex due to potential off-target effects and the dual role of autophagy in cell survival and death.[11][12]

Quantitative Data on this compound

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on various cellular parameters related to autophagy.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Cell/System | Reference |

| CaMKKα | Ki | 80 ng/mL (~0.21 µM) | Recombinant | [1][2] |

| CaMKKβ | Ki | 15 ng/mL (~40 nM) | Recombinant | [1][2] |

| AMPKK | IC50 | ~0.02 µg/mL | HeLa cell lysates | [1] |

| CaM-KII | IC50 | 10 µg/mL | Not specified | [1][2] |

| Endogenous CaM-KK | Inhibition Rate | 80% | SH-SY5Y neuroblastoma cells (at 1 µg/mL) | [1][2] |

Table 2: Cellular Effects of this compound Treatment

| Cell Line | Treatment Condition | Effect | Biomarker Change | Reference |

| SH-SY5Y | 10 µM STO-609 | Decreased glutamate-induced autophagy | ↓ LC3-II, ↓ Beclin-1 | [6] |

| SH-SY5Y | 10 µM STO-609 | Downregulation of CaMKKβ/AMPK/mTOR pathway | ↓ CaMKKβ, ↓ p-AMPK/AMPK ratio, ↑ p-mTOR/mTOR ratio | [6] |

| SH-SY5Y | 5 µM STO-609 | Enhanced protective effect against Aβ25-35-induced apoptosis and autophagy | ↓ Apoptosis, ↓ Autophagy | [3][13] |

| LNCaP | 30 µM STO-609 | Abrogation of androgen-induced autophagy | ↓ CAMKK2, ↓ p-AMPK, ↓ LC3BII, ↓ p-ULK1(S555) | [8] |

| OVCAR8 | 10 µM STO-609 | Potent blockage of autophagic flux | ↑ Green fluorescence (mCherry-eGFP-LC3B reporter) | [10] |

| HeLa | 1 µg/mL STO-609 | Inhibition of 2-deoxyglucose-induced AMPK and ACC phosphorylation | ↓ p-AMPK (Thr172), ↓ p-ACC (Ser79) | [4] |

| NIH3T3 | 25 µM STO-609 | Attenuation of amino acid starvation-induced autophagy | ↓ LC3-II accumulation | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on autophagy.

Western Blot Analysis for Autophagy Markers

This protocol is used to quantify the levels of key autophagy-related proteins such as LC3, p62, Beclin-1, and phosphorylated forms of AMPK and mTOR.

a. Cell Lysis and Protein Quantification:

-

Treat cells with the desired concentration of this compound for the specified duration.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[13]

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA protein assay kit.[13]

b. SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., LC3, p62, p-AMPK, AMPK, p-mTOR, mTOR, Beclin-1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Autophagic Flux Assay using mCherry-eGFP-LC3 Reporter

This method allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of eGFP and mCherry.

a. Cell Transfection and Treatment:

-

Transfect cells with a plasmid encoding the mCherry-eGFP-LC3 fusion protein.

-

Allow cells to express the reporter protein for 24-48 hours.

-

Treat the cells with this compound at the desired concentration and for the appropriate time. Include positive (e.g., starvation) and negative (e.g., bafilomycin A1) controls for autophagy modulation.

b. Live-Cell Imaging and Analysis:

-

Image the cells using a fluorescence microscope or a live-cell imaging system.[10]

-

Capture images in both the green (eGFP) and red (mCherry) channels.

-

In autophagosomes (neutral pH), both eGFP and mCherry fluoresce, appearing as yellow puncta.

-

Upon fusion with lysosomes to form autolysosomes (acidic pH), the eGFP signal is quenched, while the mCherry signal persists, resulting in red puncta.

-

Autophagic flux can be quantified by counting the number of red-only puncta per cell or by measuring the ratio of red to green fluorescence intensity. An increase in red puncta indicates active autophagic flux, while an accumulation of yellow puncta suggests a blockage in the later stages of autophagy.

p62/SQSTM1 Degradation Assay

p62 is a protein that is selectively degraded by autophagy; therefore, its accumulation indicates inhibition of autophagic flux.[15][16]

a. Treatment and Sample Collection:

-

Treat cells with this compound.

-

To measure the degradation rate, a protein synthesis inhibitor like cycloheximide can be added.[17]

-

Collect cell lysates at different time points after treatment.

b. Analysis:

-

Perform Western blot analysis for p62 as described in Protocol 1.

-

A decrease in p62 levels over time indicates active autophagy, while an accumulation or stabilization of p62 suggests autophagy inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in this guide.

Caption: STO-609 inhibits CaMKKβ, preventing AMPK activation and subsequent autophagy induction.

Caption: Workflow for analyzing autophagy-related proteins by Western blot.

Caption: Experimental workflow for the mCherry-eGFP-LC3 autophagic flux assay.

Conclusion

This compound serves as a critical pharmacological tool for the investigation of autophagy. Its inhibitory effect on the CaMKKβ-AMPK-mTOR signaling axis provides a direct mechanism to modulate and study the initiation of the autophagic process. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding the intricate role of autophagy in health and disease. As with any pharmacological inhibitor, careful consideration of potential off-target effects and context-dependent cellular responses is crucial for the accurate interpretation of results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]

- 3. Aβ25-35-induced autophagy and apoptosis are prevented by the CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR signaling hub | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of autophagy by CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR pathway contributes to ischemic postconditioning-induced neuroprotection against cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of CaMKKβ-AMPK-mTOR pathway is required for autophagy induction by β,β-dimethylacrylshikonin against lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of CAMKK2 impairs autophagy and castration-resistant prostate cancer via suppression of AMPK-ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enhancing Anti-Cancer Therapy with Selective Autophagy Inhibitors by Targeting Protective Autophagy [biomolther.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. umbrella.lib.umb.edu [umbrella.lib.umb.edu]

- 17. p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Neuroinflammation with STO-609 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of STO-609 acetate, a selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2), as a tool to investigate and modulate neuroinflammatory pathways. Neuroinflammation, primarily driven by glial cells like microglia and astrocytes, is a critical factor in the pathogenesis of various neurodegenerative diseases.[1] Understanding the signaling cascades that control this process is paramount for developing novel therapeutics. STO-609 offers a specific mechanism to probe the role of calcium-mediated signaling in neuroinflammation.

This compound: Mechanism of Action

STO-609 is a cell-permeable compound that selectively inhibits the activity of CaMKK isoforms.[2] It acts as a competitive inhibitor of ATP, preventing the phosphorylation and subsequent activation of downstream targets.[2] CaMKK2 (also known as CaMKKβ) is a key upstream kinase for several important signaling molecules, including AMP-activated protein kinase (AMPK) and CaM-dependent kinases I and IV (CaMKI/IV).[1][3] Its high selectivity makes it a valuable tool for dissecting the physiological significance of the CaMKK-mediated pathway.[2]

Data Presentation: Inhibitory Activity of STO-609

The following table summarizes the quantitative data regarding the inhibitory potency of STO-609 against its primary targets and other related kinases.

| Target Kinase | Parameter | Value | Species/System | Reference |

| CaMKKβ (CaMKK2) | Kᵢ | 15 ng/mL | Recombinant | [2] |

| CaMKKα (CaMKK1) | Kᵢ | 80 ng/mL | Recombinant | [2] |

| AMPKK activity | IC₅₀ | ~0.02 µg/mL | HeLa cell lysates | |

| CaMKII | IC₅₀ | ~10 µg/mL | In vitro | [2] |

| Endogenous CaMKK | Inhibition | ~80% at 1 µg/mL | SH-SY5Y cells | [2] |

The CaMKK2 Signaling Pathway in Neuroinflammation

In the context of neuroinflammation, CaMKK2 acts as a crucial transducer of calcium signals that regulate microglial activation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of neuroinflammation and is commonly used in experimental models.[4] LPS stimulation of microglia via Toll-like receptor 4 (TLR4) leads to an increase in intracellular calcium concentration ([Ca²⁺]ᵢ).[3][4] This rise in calcium activates CaMKK2, which in turn phosphorylates and activates AMPK.

Activated AMPK serves as a key anti-inflammatory regulator. One of its primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a master transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[6] By activating AMPK, the CaMKK2 pathway can effectively suppress the transcription of these inflammatory mediators.[5][7] Therefore, inhibiting CaMKK2 with STO-609 is expected to block this anti-inflammatory brake, potentially exacerbating or revealing the full extent of the NF-κB-driven inflammatory response. Conversely, in models where CaMKK2/AMPK activation promotes an anti-inflammatory M2 phenotype, STO-609 can reverse these effects.[1]

Visualization: CaMKK2 Signaling in Microglia

Caption: CaMKK2/AMPK signaling pathway in LPS-stimulated microglia.

Experimental Protocols for Investigating Neuroinflammation

A common and effective in vitro model for neuroinflammation involves the use of the BV-2 murine microglial cell line stimulated with LPS.[1][8][9] Pre-treatment with STO-609 allows for the investigation of the role of CaMKK2 in this process.

Visualization: Experimental Workflow

Caption: Workflow for in vitro neuroinflammation study using STO-609.

A. Detailed Methodology: In Vitro LPS-Induced Neuroinflammation Model

This protocol provides a representative methodology synthesized from common practices. Researchers should optimize concentrations and time points for their specific experimental goals.

1. Cell Culture and Seeding:

-

Culture BV-2 microglial cells in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[10]

-

Seed cells into appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for ELISA) at a density that allows them to reach ~80% confluency on the day of the experiment (e.g., 2 x 10⁵ cells/mL).[9]

2. STO-609 Pre-treatment and LPS Stimulation:

-

Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentrations (e.g., 10 µM, 25 µM, 50 µM) in serum-free media immediately before use.[1][11]

-

Aspirate the culture medium from the cells and replace it with the medium containing the appropriate concentration of STO-609. A vehicle control (DMSO) group must be included.

-

Pre-incubate the cells with STO-609 for 30 minutes to 1 hour at 37°C.[1]

-

Following pre-incubation, add LPS directly to the wells to achieve the final desired concentration (e.g., 100 ng/mL to 1 µg/mL) without changing the medium.[12][13]

-

Incubate the cells for the desired experimental duration.

3. Sample Collection:

-

Supernatant for ELISA: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at ~1000 x g for 15 minutes to pellet any detached cells or debris.[14] Transfer the clarified supernatant to fresh tubes and store at -80°C until analysis.

-

Cell Lysate for Western Blot: Aspirate the remaining medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate. Centrifuge at ~12,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay. Store at -80°C.

B. Detailed Methodology: Western Blot for p-AMPK/AMPK

1. SDS-PAGE and Transfer:

-

Prepare protein samples by mixing 20-30 µg of protein lysate with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.[11]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

2. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-proteins, BSA is generally recommended.[11]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions:

-

Wash the membrane three times for 10 minutes each with TBST.[9]

-

Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[11]

-

Wash the membrane again three times for 10 minutes each with TBST.

3. Detection:

-

Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.[9]

-

Capture the chemiluminescent signal using an imaging system or X-ray film.[9] Quantify band intensity using software like ImageJ.

C. Detailed Methodology: ELISA for TNF-α

1. Plate Preparation:

-

Use a 96-well plate pre-coated with a capture antibody specific for mouse TNF-α.

-

Wash the wells twice with ~400 µL of Wash Buffer per well.[1]

2. Standard Curve and Sample Addition:

-

Reconstitute the lyophilized TNF-α standard to create a stock solution (e.g., 1000 pg/mL).[6]

-

Perform serial dilutions of the stock solution in Sample Diluent to create a standard curve (e.g., 1000 pg/mL down to 15.6 pg/mL).[6]

-

Add 100 µL of each standard, blank (Sample Diluent), and clarified cell culture supernatant to the appropriate wells in duplicate.[1]

3. Incubation and Detection:

-

Seal the plate and incubate for 1-2 hours at room temperature.[6]

-

Wash the wells four times with Wash Buffer.

-

Add 100 µL of a biotin-conjugated anti-mouse TNF-α detection antibody to each well. Incubate for 1 hour at room temperature.[1]

-

Wash the wells four times.

-

Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature.[8]

-

Wash the wells four times.

4. Signal Development and Measurement:

-

Add 100 µL of TMB Substrate Solution to each well and incubate for 15-20 minutes in the dark.[6][7]

-

Add 50-100 µL of Stop Solution (e.g., 1M Phosphoric Acid) to each well to terminate the reaction.[6]

-

Read the absorbance at 450 nm using a microplate reader within 30 minutes.[6]

-

Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

Conclusion

This compound is a powerful and selective pharmacological tool for elucidating the role of the CaMKK2 signaling axis in neuroinflammation. By inhibiting CaMKK2, researchers can directly assess its contribution to the regulation of microglial activation, cytokine production, and the downstream activity of key players like AMPK and NF-κB. The experimental protocols and data provided in this guide offer a solid foundation for designing and executing rigorous studies aimed at understanding and ultimately targeting neuroinflammatory pathways for therapeutic intervention in neurological disorders.

References

- 1. Inhibitory Effects of Betulinic Acid on LPS-Induced Neuroinflammation Involve M2 Microglial Polarization via CaMKKβ-Dependent AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calcium/Calmodulin-dependent Protein Kinase Kinase 2: Roles in Signaling and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevation of Basal Intracellular Calcium as a Central Element in the Activation of Brain Macrophages (Microglia): Suppression of Receptor-Evoked Calcium Signaling and Control of Release Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMP-activated protein kinase inhibits NF-κB signaling and inflammation: impact on healthspan and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Interplay between Cyclic AMP, MAPK, and NF-κB Pathways in Response to Proinflammatory Signals in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to STO-609: Discovery, Mechanism, and Application

Introduction

STO-609 is a well-characterized, cell-permeable small molecule inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK).[1][2][3] It has been instrumental in elucidating the physiological and pathological roles of the CaMKK signaling cascade. This document provides a comprehensive technical overview of STO-609, including its discovery, mechanism of action, pharmacological data, and detailed experimental protocols for its use in research settings.

Discovery and Development

STO-609 was synthesized and identified as a selective inhibitor of CaMKK isoforms, CaMKKα and CaMKKβ.[2] Its development provided a critical pharmacological tool to investigate the downstream effects of CaMKK activation in various cellular processes.[2][4] While initially lauded for its selectivity, some studies suggest potential off-target effects, particularly at higher concentrations, which researchers should consider in their experimental design.[5][6]

Mechanism of Action

STO-609 functions as a competitive inhibitor of ATP at the ATP-binding site of CaMKKs.[2][7] By occupying this site, it prevents the phosphorylation and subsequent activation of downstream targets, which include CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[4][8] The crystal structure of the CaMKKβ in complex with STO-609 has provided insights into the specific molecular interactions that determine its inhibitory activity.[9]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of STO-609 have been determined through various in vitro kinase assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of STO-609 against CaMKK Isoforms

| Target | Ki (ng/mL) | Ki (µM) | IC50 (µg/mL) | IC50 (µM) |

| CaMKKα | 80[1][2][3] | ~0.21 | - | - |

| CaMKKβ | 15[1][2][3] | ~0.04 | - | - |

| AMPKK (in HeLa cell lysates) | - | - | ~0.02[3] | ~0.053 |

Note: Molecular weight of STO-609 (C₂₁H₁₄N₂O₅) is 374.35 g/mol , which was used for conversions.

Table 2: Selectivity Profile of STO-609 against Other Kinases

| Kinase | Inhibitory Effect | IC50 (µg/mL) | IC50 (µM) |

| CaMKI | No significant effect[2][3] | - | - |

| CaMKII | Inhibition at higher concentrations | ~10[2][3] | ~26.7 |

| CaMKIV | No significant effect[2][3] | - | - |

| MLCK | > 80-fold selectivity over CaMKKs[10] | - | - |

| PKC | > 80-fold selectivity over CaMKKs[10] | - | - |

| PKA | > 80-fold selectivity over CaMKKs[10] | - | - |

| p42 MAPK | > 80-fold selectivity over CaMKKs[10] | - | - |

Signaling Pathways Involving CaMKK

STO-609 is a valuable tool for dissecting signaling pathways regulated by CaMKK. The primary pathway involves the activation of downstream kinases CaMKI and CaMKIV. Additionally, CaMKK can activate AMPK, a central regulator of cellular energy homeostasis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. researchgate.net [researchgate.net]

- 7. e-century.us [e-century.us]

- 8. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal Structure of the Ca2+/Calmodulin-dependent Protein Kinase Kinase in Complex with the Inhibitor STO-609 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STO-609 acetate | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for Preparing STO-609 Acetate Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

STO-609 acetate is a potent, selective, and cell-permeable inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1][2][3] It acts as a competitive inhibitor at the ATP-binding site of both CaMKKα and CaMKKβ isoforms.[3] Due to its high selectivity, this compound is a valuable tool for investigating the physiological and pathological roles of the CaMKK signaling pathway. This pathway is a crucial regulator of various cellular processes, including neuronal development, energy homeostasis, and bone remodeling.[4][5][6] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₀N₂O₃·C₂H₄O₂ | [3] |

| Molecular Weight | 374.35 g/mol | [2][3][7] |

| Appearance | Crystalline solid | [8] |

| Purity | ≥98% | [3][7] |

| CAS Number | 1173022-21-3 |

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for preparing stock solutions of desired concentrations.

| Solvent | Maximum Concentration | Notes | Reference |

| DMSO | 10 mM | Sonication may be required for complete dissolution. | [2][3] |

| 25 mM | [7] | ||

| 100mM NaOH | 45 mM | [2][3] |

Note: The batch-specific molecular weight, which can be found on the product's certificate of analysis, should always be used for precise calculations.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass of this compound. Based on the desired final volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution, the required mass would be: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 374.35 g/mol * (1000 mg / 1 g) = 3.7435 mg

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution for a short period to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2][9][10]

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell culture experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed cell culture medium or appropriate aqueous buffer

-

Sterile dilution tubes

Procedure:

-

Thaw the 10 mM stock solution at room temperature.[2]

-